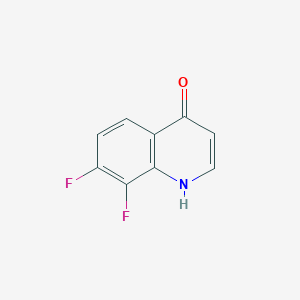
7,8-Difluoro-4-hydroxyquinoline
Overview
Description
7,8-Difluoro-4-hydroxyquinoline is a compound with the empirical formula C9H5F2NO. It is a solid substance . This compound is part of a group of compounds that contain the 8-hydroxyquinoline (8-HQ) nucleus, which exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
The synthesis of 8-hydroxyquinoline derivatives, including 7,8-Difluoro-4-hydroxyquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 7,8-Difluoro-4-hydroxyquinoline consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
The chemical reactions of 8-hydroxyquinoline derivatives involve numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis
7,8-Difluoro-4-hydroxyquinoline is a solid substance . The pyridine ring in its structure maintains its properties as an electron-deficient entity with a basic nitrogen .Scientific Research Applications
Antimicrobial Agent
7,8-Difluoro-4-hydroxyquinoline: has been studied for its potent antimicrobial properties. It’s part of the 8-hydroxyquinoline (8-HQ) derivatives, which are known to exhibit a broad spectrum of biological activities. These compounds have been effective against various bacterial strains, making them valuable in the development of new antibiotics .
Anticancer Activity
This compound has shown promise in cancer research, particularly due to its ability to inhibit the growth of cancer cells. The 8-HQ nucleus, to which 7,8-Difluoro-4-hydroxyquinoline is related, has been incorporated into several prescribed drugs and is considered a potential building block for pharmacologically active scaffolds with anticancer properties .
Neuroprotective Applications
The derivatives of 8-HQ, including 7,8-Difluoro-4-hydroxyquinoline , have been explored as iron-chelators for neuroprotection. They are being researched for their potential to treat neurodegenerative diseases like Alzheimer’s by chelating metal ions that contribute to the disease’s pathology .
Antiviral Properties
Research has indicated that 8-HQ derivatives can act as anti-HIV agents. The fluoroquinoline structure has been associated with compounds that have significant antiviral activities, which could be harnessed in the treatment of various viral infections .
Antifungal Uses
The antifungal effects of 8-HQ derivatives are well-documented7,8-Difluoro-4-hydroxyquinoline could be used to develop treatments for fungal infections, leveraging its ability to disrupt the growth and proliferation of fungal cells .
Enzyme Inhibition
As inhibitors of 2OG-dependent enzymes and metalloproteins, compounds like 7,8-Difluoro-4-hydroxyquinoline are valuable in the study of enzyme mechanisms and the development of enzyme inhibitors. This application is crucial in designing drugs that target specific enzymatic pathways involved in disease processes .
Mechanism of Action
Target of Action
7,8-Difluoro-4-hydroxyquinoline is a derivative of the 8-hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The primary targets of these compounds are often enzymes, which they inhibit to exert their biological effects .
Mode of Action
It is known that the 8-hq nucleus can interact with its targets through key contacts between the ligand and the binding site . By rationally changing substituents to maximize these key contacts, the potency and selectivity profiles towards the desired target can be improved .
Biochemical Pathways
It is known that 8-hq derivatives can affect various biochemical pathways due to their broad range of biological activities . These effects can lead to downstream effects such as antimicrobial, anticancer, and antifungal activities .
Pharmacokinetics
The compound’s molecular weight is 22515 , which could influence its bioavailability and distribution in the body.
Result of Action
It is known that 8-hq derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
It is known that the action of similar compounds can be mediated by soil factors
Safety and Hazards
The safety information for 7,8-Difluoro-4-hydroxyquinoline indicates that it is classified as Eye Dam. 1. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
7,8-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMOETXRLDHWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CN2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653758 | |
| Record name | 7,8-Difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142193-11-0 | |
| Record name | 7,8-Difluoro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142193-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)
![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)
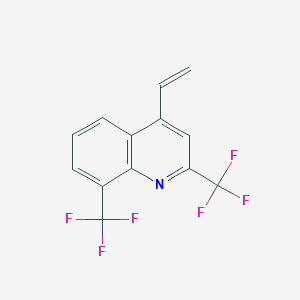

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)
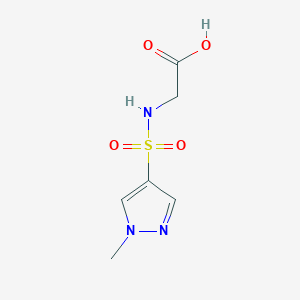
![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)


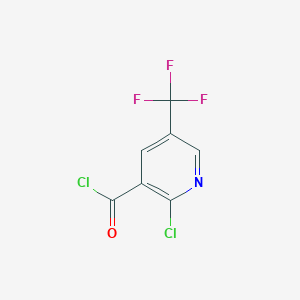

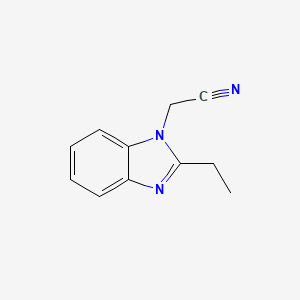
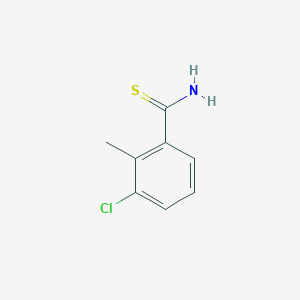
![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)